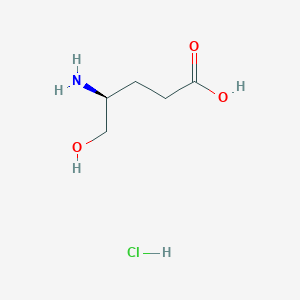

(4S)-4-amino-5-hydroxypentanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

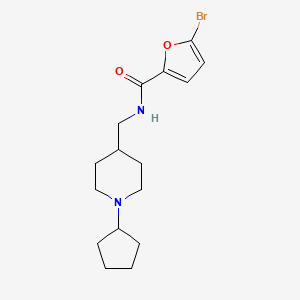

The molecular structure of an amino acid generally consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their specific structure. They can vary in size, charge, and polarity . The properties of “(4S)-4-amino-5-hydroxypentanoic acid hydrochloride” are not specified in the literature.科学的研究の応用

Enzymatic Studies and Chemical Synthesis

Enzyme Alkylation Studies : Chalkley and Bloxham (1976) explored the reactivity of cysteine in rabbit muscle pyruvate kinase upon alkylation by 5-chloro-4-oxopentanoic acid, leading to the synthesis of 4-hydroxypentanoic acid alanine thioether. This study contributes to understanding enzyme modifications and functionalities (Chalkley & Bloxham, 1976).

Synthesis of Derivative Compounds : Shimohigashi et al. (1976) reported on the synthesis of L-2-amino-5-arylpentanoic acids, demonstrating the role of (4S)-4-amino-5-hydroxypentanoic acid hydrochloride derivatives in the synthesis of biologically relevant compounds (Shimohigashi, Lee, & Izumiya, 1976).

Synthesis of γ-Fluorinated α-Amino Acids : Laue et al. (2000) explored the stereoselective synthesis of γ-fluorinated α-amino acids, using strategies that potentially involve or are analogous to the chemistry of this compound (Laue, Kröger, Wegelius, & Haufe, 2000).

Biocatalysis for Chiral Synthesis : Hernández et al. (2017) demonstrated the use of biocatalysis in synthesizing (S)- and (R)-2-amino-4-hydroxybutanoic acid, showcasing the potential for enzymatic synthesis involving compounds similar to this compound (Hernández et al., 2017).

Direct Chemical Synthesis : Yuan (2006) described the direct synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid, offering a methodological perspective on producing this compound (Yuan, 2006).

Biochemical Applications

Protease Assay Development : Badalassi et al. (2002) utilized a derivative of (4S)-4-amino-5-hydroxypentanoic acid for the development of a selective HIV-protease assay, highlighting its application in creating biomedical tools (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Metabolite Analysis : Emerson et al. (2013) focused on identifying JWH-018 metabolites in urine, comparing them to analytical standards. The hydrolysis products included derivatives structurally related to this compound, providing insight into metabolite analysis and identification techniques (Emerson, Durham, Gidden, & Lay, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4S)-4-amino-5-hydroxypentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-4(3-7)1-2-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACBNOWHNQJLR-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2683528.png)

![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)

![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)

![5-[(3-chlorophenyl)amino]-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2683547.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)